molecular formula C10H10N4O2 B1344443 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide CAS No. 1119449-55-6

3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide

Cat. No. B1344443
M. Wt: 218.21 g/mol
InChI Key: BZQHHBPGCVWDFS-UHFFFAOYSA-N
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Description

The compound "3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring. This structure is known for its utility in medicinal chemistry due to its resemblance to peptide linkages and its ability to mimic biologically active molecules .

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole derivatives often involves the reaction of appropriate precursors under specific conditions. For instance, the synthesis of benzamide-based 5-aminopyrazoles, which share a similar benzamide moiety, was achieved through a reaction sequence starting with benzoyl isothiocyanate and malononitrile in the presence of KOH–EtOH . Similarly, the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole from benzyl cyanide was performed using nitric oxide in basic methanol . These methods highlight the versatility of synthetic routes available for constructing the oxadiazole core and its benzamide conjugates.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is often confirmed using various spectroscopic techniques. For example, the structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, a related compound, was determined by single-crystal X-ray analysis, which provided detailed insights into the molecular conformation and crystal packing . Such structural analyses are crucial for understanding the relationship between the structure of these compounds and their biological activities.

Chemical Reactions Analysis

The reactivity of oxadiazole derivatives can lead to the formation of various bioactive compounds. For instance, the reaction of 2-aminobenzohydrazides with Schiff bases led to the formation of 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles . These reactions are indicative of the potential transformations that the oxadiazole ring can undergo, which can be exploited to synthesize a wide range of pharmacologically relevant compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. For example, the stability of 3-oxo-1,2,3-oxadiazoles in acidic and basic conditions has been noted, which is an important consideration for their potential as drug candidates . Additionally, the lipophilicity, solubility, and other physicochemical parameters are essential for determining the drug-likeness of these compounds, as seen in the ADMET prediction for a series of benzamide derivatives containing a thiadiazole scaffold .

Scientific Research Applications

Antioxidant Activity

Synthesis and antioxidant evaluation of some new 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles A series of 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles, including compounds related to 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide, were synthesized and evaluated for their antioxidant activity. Notably, some compounds demonstrated excellent antioxidant properties and provided significant protection against DNA damage, highlighting the potential of these compounds in oxidative stress-related applications (Bondock et al., 2016).

Anticancer Activity

Design, Synthesis, and Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides Compounds structurally related to 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide were synthesized and assessed for their anticancer activity against several cancer cell lines. The study found that a significant number of these compounds exhibited moderate to excellent anticancer activity, with some derivatives even outperforming the reference drug etoposide (Ravinaik et al., 2021).

Nematocidal Activity

Design, synthesis, and nematocidal activity of novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety A variety of novel 1,2,4-oxadiazole derivatives, structurally akin to 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide, were synthesized and evaluated for their nematocidal activity. Some compounds exhibited significant nematocidal activity, presenting promising lead compounds for further development in this field (Liu et al., 2022).

Antibacterial Activity

Synthesis and antimycobacterial screening of new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives The study reports the synthesis and in vitro antitubercular activities of several N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives. Some compounds exhibited notable antitubercular activity against Mycobacterium tuberculosis H37Rv, with particular derivatives showing promising lead molecule potential due to their significant activity and non-toxicity against a normal cell line (Nayak et al., 2016).

Safety And Hazards

The safety information available indicates that “3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide” may cause eye irritation and skin sensitization . The compound is classified under GHS07, with the signal word “Warning” and hazard statements H317 - H319 .

properties

IUPAC Name

3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c11-5-8-13-10(14-16-8)7-3-1-2-6(4-7)9(12)15/h1-4H,5,11H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQHHBPGCVWDFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=NOC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide

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